Vandetanib Hydrochloride is a potent, orally bioavailable, small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) [, ]. It specifically targets vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinase [, , ]. This inhibitory action makes Vandetanib Hydrochloride a valuable tool in investigating various cellular processes, particularly those related to angiogenesis and tumor growth [, , ].
Vandetanib hydrochloride is an orally administered tyrosine kinase inhibitor primarily used in oncology for the treatment of medullary thyroid carcinoma and other malignancies. It functions by inhibiting several receptor tyrosine kinases, including the epidermal growth factor receptor, vascular endothelial growth factor receptor, and rearranged during transfection (RET) kinase. This multi-targeted approach helps to impede tumor growth and angiogenesis, making it a significant therapeutic option in cancer treatment .
Vandetanib is classified as a small molecule drug and belongs to the category of antineoplastic agents, specifically targeting receptor tyrosine kinases involved in cancer progression. Its pharmacological classification is that of a kinase inhibitor, which plays a critical role in disrupting signal transduction pathways essential for tumor cell survival and proliferation .
The synthesis of Vandetanib has evolved over time, with various methods reported in scientific literature. The most notable approaches include:
The conventional synthesis typically starts from 4-chloroquinazoline derivatives and involves multiple protection and deprotection steps using harsh reagents. The microwave-assisted method simplifies this by directly employing starting materials that allow for a more efficient reaction pathway .
Vandetanib hydrochloride has a complex molecular structure characterized by its quinazoline core. The molecular formula is , and its structure includes:
This structural arrangement facilitates its binding to various receptor tyrosine kinases .
Vandetanib undergoes several key chemical reactions during its synthesis:
These reactions are crucial for constructing the final active pharmaceutical ingredient from simpler precursors .
The reaction conditions often require careful control of temperature and pressure to optimize yields and minimize by-products. For instance, the microwave-assisted synthesis allows for rapid heating, which can enhance reaction rates and improve yields compared to traditional methods .
Vandetanib exerts its pharmacological effects by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis:
In vitro studies demonstrate that Vandetanib effectively inhibits tyrosine kinase phosphorylation in both tumor cells and endothelial cells, leading to reduced tumor growth and metastasis in animal models .
Clinical studies have shown that Vandetanib can significantly reduce tumor size and improve patient outcomes in those with advanced medullary thyroid carcinoma. The drug's efficacy is often assessed through imaging techniques that monitor tumor response over time .
Vandetanib hydrochloride is primarily utilized in clinical settings for:
Additionally, ongoing research explores its efficacy in combination therapies with other anticancer agents to enhance therapeutic outcomes .
Vandetanib hydrochloride (C₂₂H₂₄BrFN₄O₂·HCl) is a multi-targeted tyrosine kinase inhibitor (TKI) with distinct selectivity profiles. It primarily inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR), Epidermal Growth Factor Receptor (EGFR), and REarranged during Transfection (RET) tyrosine kinases through competitive ATP-binding site blockade [1] [5]. The half-maximal inhibitory concentrations (IC₅₀) vary significantly across targets: VEGFR2 (40 nM), EGFR (500 nM), and RET (100 nM), demonstrating its strongest affinity for angiogenesis-related signaling [1] [4]. This tripartite inhibition disrupts critical oncogenic processes—VEGFR2 blockade impedes tumor angiogenesis, EGFR inhibition reduces cell proliferation and survival, and RET suppression is pivotal in medullary thyroid carcinoma (MTC) where RET mutations are oncogenic drivers [1] [8]. Notably, Vandetanib’s weak activity against VEGFR1 (IC₅₀ > 1 µM) underscores its target selectivity [5].
Table 1: Kinase Inhibition Profile of Vandetanib Hydrochloride
Target Kinase | IC₅₀ (nM) | Primary Oncogenic Role | Cellular Consequence of Inhibition |
---|---|---|---|
VEGFR2 (KDR) | 40 | Angiogenesis | Reduced tumor vasculature |
RET | 100 | Cell proliferation | Apoptosis in RET-mutant MTC |
EGFR | 500 | Proliferation/survival | Decreased tumor growth |
VEGFR1 | >1,000 | Monocyte migration | Minimal anti-angiogenic effect |
PDGFRβ | ~1,100 | Stromal support | Limited impact |
Interactive Feature: Sort columns by IC₅₀ or cellular consequence.
Beyond direct kinase inhibition, Vandetanib hydrochloride suppresses downstream effector pathways essential for tumor survival. In in vitro models of non-small cell lung cancer (NSCLC) and MTC, Vandetanib (1–5 µM) reduces phosphorylation of:
Recent studies identify EPHB4—a receptor tyrosine kinase overexpressed in acute leukemias—as a novel Vandetanib target. Vandetanib binds EPHB4 with an IC₅₀ of 110 nM, inhibiting ligand-mediated autophosphorylation by >90% at 1 µM [4]. In preclinical leukemia models (e.g., MV4-11, RS4;11 cells), this results in:
Table 2: Anti-Leukemic Efficacy of Vandetanib via EPHB4 Inhibition
Leukemia Model | Vandetanib IC₅₀ (µM) | EPHB4 Phosphorylation Reduction | Combination Synergy (CI Value*) |
---|---|---|---|
MV4-11 (AML) | 3.2 | 92% | Etoposide: 0.45 |
RS4;11 (ALL) | 4.1 | 88% | Doxorubicin: 0.52 |
HAL-01 (T-ALL) | 5.8 | 75% | Methotrexate: 1.2 (antagonistic) |
CI<0.9 = synergy; Data from [4].
Vandetanib hydrochloride promotes ligand-independent degradation of kinase targets via the ubiquitin-proteasome system (UPS). In thyroid cancer cells, treatment (10 µM, 12h):
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7